Scientific Field: Pharmaceutical Materials Science and Engineering
Summary of Application: Loratadine is an antihistamine drug commonly used to relieve allergy symptoms.
Methods of Application: The researchers synthesized two Loratadine multi-component crystalline phases with oxalic acid, i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate).
Results or Outcomes: Both cocrystals exhibited enhanced solubility and intrinsic dissolution rate (IDR) compared to Loratadine and adequate physical stability.
Scientific Field: Integrative Biotechnology
Summary of Application: Loratadine is an anti-histamine routinely used for treating allergies.
Methods of Application: The researchers conducted a series of in vitro and in vivo experiments using a murine macrophage cell line and an acute gastritis mouse model.
Results or Outcomes: Loratadine was found to dramatically reduce the expression of pro-inflammatory genes, including MMP1, MMP3, and MMP9, and inhibit AP-1 transcriptional activation. In addition, Loratadine was able to reduce gastric bleeding in acute gastritis-induced mice.
Scientific Field: Dermatology
Summary of Application: Loratadine is often used in dermatology for the treatment of urticaria (hives), a common skin condition that causes itchy, red welts to form on the skin.
Methods of Application: Loratadine is administered orally, usually once per day.
Results or Outcomes: Loratadine has been shown to be effective in relieving the itchiness and redness associated with urticaria.
Scientific Field: Oncology
Summary of Application: Recent research has suggested that Loratadine may have potential as an anticancer agent.
Methods of Application: In laboratory studies, Loratadine was applied to cultures of cancer cells.
Results or Outcomes: The studies found that Loratadine was able to inhibit the growth of the cancer cells.
Scientific Field: Pharmaceutical Technology
Summary of Application: An orodispersible film incorporating nanoparticulate Loratadine was prepared to enhance the oral bioavailability of this poorly water-soluble drug.
Methods of Application: Nanoparticulate Loratadine was formulated using the antisolvent precipitation method and optimized by a single-factor design based on the particle size and polydispersity index. The optimal formulation was spray-dried and characterized by powder X-ray diffraction and differential scanning calorimetry.
Results or Outcomes: The nanoparticulate Loratadine-loaded orodispersible film exhibited a 6.5-fold higher dissolution rate than the pure Loratadine-loaded film and a similar dissolution rate compared to the commercialized orodispersible tablet, Loratadine SPM.
Scientific Field: Computational Chemistry
Summary of Application: A theoretical investigation was conducted to understand the fundamental reactive properties of Loratadine, a commonly prescribed antihistamine.
Methods of Application: The study used computational methods to investigate the reactive properties of Loratadine.
Results or Outcomes: The study provided insights into the reactive properties of Loratadine, which could be useful for understanding its behavior in various contexts.
Loratadine is a second-generation antihistamine primarily used to alleviate symptoms associated with allergic rhinitis and chronic urticaria. It operates by selectively antagonizing peripheral histamine H1 receptors, thereby reducing the physiological effects of histamine, such as sneezing, itching, and runny nose. Loratadine is notable for its minimal sedative effects compared to first-generation antihistamines, making it suitable for daytime use without impairing cognitive function .
Loratadine acts as a selective peripheral H₁-histamine receptor antagonist. Histamine, released by immune cells during an allergic reaction, binds to H₁ receptors, triggering allergy symptoms like runny nose, itchy eyes, and sneezing. Loratadine competitively binds to these receptors, preventing histamine from exerting its effects.
Unlike some first-generation antihistamines, loratadine's bulky structure hinders its penetration into the CNS, minimizing drowsiness as a side effect.
Loratadine is generally well-tolerated with a low incidence of side effects. Common minor side effects include headache, fatigue, and dry mouth. In rare cases, more severe reactions like seizures or allergic reactions can occur.
Loratadine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes CYP3A4 and CYP2D6. The primary metabolic product is descarboethoxyloratadine, which exhibits significantly higher pharmacological activity—approximately four times more potent than loratadine itself . This conversion involves hydroxylation and subsequent glucuronidation, facilitating its excretion through urine and feces .
As a selective inverse agonist of peripheral histamine H1 receptors, loratadine effectively reduces vascular permeability, smooth muscle tone, and nociceptive receptor activation. Its anti-inflammatory properties are attributed to the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and modulation of cytokine release. These mechanisms contribute to its efficacy in treating allergic reactions and inflammatory conditions .
The synthesis of loratadine typically involves multiple steps:
The synthesis can be optimized for yield and purity through various organic chemistry techniques, including chromatography and crystallization .
Loratadine's interactions with other substances are significant due to its metabolism by cytochrome P450 enzymes. Notable interactions include:
Loratadine shares structural similarities with several other antihistamines. Here is a comparison highlighting its uniqueness:
Compound | Class | Sedative Effect | Metabolism | Duration of Action |
---|---|---|---|---|
Loratadine | Second-generation | Minimal | Hepatic (CYP3A4) | 24 hours |
Cetirizine | Second-generation | Mild | Hepatic (CYP3A4) | 24 hours |
Fexofenadine | Second-generation | Minimal | Hepatic (CYP3A4) | 12 hours |
Desloratadine | Active metabolite | Minimal | Hepatic (CYP3A4) | 27 hours |
Diphenhydramine | First-generation | Significant | Hepatic | 4-6 hours |
Loratadine's unique profile lies in its rapid onset of action combined with minimal sedation, making it particularly advantageous for patients needing relief from allergy symptoms without drowsiness .
The synthesis of loratadine via 2-cyano-3-methylpyridine represents one of the most industrially viable routes for large-scale production [1] [2] [3]. This pathway begins with 2-cyano-3-methylpyridine as the starting material and proceeds through a carefully orchestrated sequence of reactions including the Ritter reaction, condensation with meta-chlorobenzyl chloride, phosphorus oxychloride deprotection, Grignard reaction, cyclization, and final ethyl chloroformate substitution [3].
The process involves several key steps: first, the 2-cyano-3-methylpyridine undergoes a Ritter reaction to introduce an amide functionality, followed by alkylation with meta-chlorobenzyl chloride under basic conditions [1]. The resulting intermediate is then subjected to deprotection using phosphorus oxychloride, followed by a Grignard reaction to form the carbon-carbon bond necessary for the tricyclic framework [3]. The cyclization step constructs the characteristic benzo [4] [5]cyclohepta[1,2-b]pyridine core structure, and the final ethyl chloroformate substitution yields the target compound loratadine [1].
This route demonstrates excellent yields ranging from 62.9% to 78.2% with high purity products of 98-99% after recrystallization [6]. The reaction conditions are relatively mild, typically conducted at temperatures between 60-75°C, making it suitable for industrial-scale production [7]. The process has been optimized to avoid the use of high-cost and high-toxicity strong acids, providing a more economical and environmentally friendly synthesis method for industrial manufacturing [3].
The synthetic route utilizing 8-chloro-5,6-dihydro-11H-benzo [4] [5]cyclohepta[1,2-b]pyridin-11-one as a key intermediate represents another significant industrial approach to loratadine synthesis [8] [9]. This tricyclic ketone intermediate, also known as "keto loratadine" or "loratadine impurity B," serves as a crucial building block in the construction of the final antihistamine compound [9] [10].
The synthesis involves a reductive coupling reaction between 8-chloro-5,6-dihydrobenzo [4] [5]cyclohepta[1,2-b]pyridin-11-one and ethyl 4-oxopiperidine-1-carboxylate through the action of low-valent titanium species [8]. This cross-reductive coupling approach offers several advantages including mild reaction conditions and high yields of approximately 90% [7]. The process can be conducted at room temperature, which significantly reduces energy costs and makes it attractive for industrial implementation [8].
The preparation of the tricyclic ketone intermediate itself can be achieved through various methods, including Friedel-Crafts acylation, superacid cyclization, or polyphosphoric acid-mediated cyclization [11]. The polyphosphoric acid route has shown particular promise, with conversion rates reaching 83.7-93.1% and product yields of 62.9-78.2% [6]. The reaction is typically carried out at elevated temperatures of 175-240°C for 5-14 hours, followed by recrystallization using mixed solvents of ethyl acetate, normal hexane, and petroleum ether [6].
The combined Ritter and Wittig reaction pathway represents a sophisticated approach to loratadine synthesis that offers excellent stereochemical control [2] [12]. This route also begins with 2-cyano-3-methylpyridine but incorporates a Wittig reaction in the final cyclization step to ensure proper geometric configuration of the final product [2].
The synthesis proceeds through the standard Ritter reaction to introduce the amide group, followed by alkylation and hydrolysis steps [2]. The key innovation lies in the implementation of a Wittig cyclization reaction that constructs the tricyclic framework with precise stereochemical control [12]. The Wittig reaction involves the formation of a phosphorus ylide that subsequently reacts with a carbonyl compound to form the desired alkene product with controlled (E) or (Z) geometry [12].
While this route demonstrates excellent stereochemical control and can yield products with high purity, the overall yields are typically lower, ranging from 25-35% [2]. The complexity of the Wittig reaction requires precise control of reaction conditions, particularly regarding the electronic nature of the ylide and the presence or absence of lithium salts [12]. These factors make this route more suitable for laboratory research and development of new derivatives rather than large-scale industrial production [2].
The Ritter reaction mechanism plays a fundamental role in loratadine synthesis, particularly in routes utilizing 2-cyano-3-methylpyridine as the starting material [1] [13]. The Ritter reaction is a chemical process that converts nitriles into N-alkyl amides using various electrophilic alkylating agents [13]. In the context of loratadine synthesis, this reaction is crucial for introducing the necessary amide functionality that will eventually become part of the piperidine carboxylate moiety.
The mechanism begins with the protonation of the nitrile group by a strong acid catalyst, typically sulfuric acid, which activates the nitrile toward nucleophilic attack [2]. The electrophilic alkylating agent then reacts with the activated nitrile to form a nitrilium ion intermediate. This intermediate undergoes nucleophilic attack by water to form an imidate, which subsequently rearranges and hydrolyzes to yield the desired N-alkyl amide product [13].
In optimized Ritter reaction conditions for loratadine synthesis, sulfuric acid serves as both the catalyst and the medium, improving reaction selectivity while reducing energy consumption and by-product formation [2]. The reaction typically occurs at moderate temperatures and demonstrates enhanced overall synthesis efficiency compared to earlier methods. Recent improvements to the Ritter reaction have focused on developing more environmentally friendly conditions while maintaining high yields and selectivity [2].
The cyclization reaction mechanism is critical for forming the characteristic tricyclic structure of loratadine [11] [6]. This process typically involves the formation of the benzo [4] [5]cyclohepta[1,2-b]pyridine core through an intramolecular electrophilic aromatic substitution reaction [11]. The mechanism depends heavily on the specific cyclization conditions and catalysts employed.
In the polyphosphoric acid-mediated cyclization, the reaction proceeds through electrophilic activation of the carbonyl group or related functionality, followed by intramolecular attack on the aromatic ring [6]. The polyphosphoric acid serves both as a dehydrating agent and as a Lewis acid catalyst, facilitating the formation of the seven-membered ring through removal of water and stabilization of carbocationic intermediates [6].
The cyclization typically occurs at elevated temperatures (175-240°C) and requires careful control of reaction time (5-14 hours) to achieve optimal yields [6]. The mechanism involves the formation of a carbocation intermediate that undergoes intramolecular Friedel-Crafts-type cyclization to form the tricyclic structure. The high temperatures are necessary to overcome the activation energy barrier and promote the formation of the seven-membered ring, which is thermodynamically less favorable than five- or six-membered rings [11].
The von Braun reaction mechanism, while not directly employed in the primary loratadine synthesis routes, represents an important transformation in organic chemistry that has potential applications in the modification of loratadine intermediates [14]. The von Braun reaction involves the cleavage of tertiary amines using cyanogen bromide to form organocyanamides [14].
The mechanism consists of two consecutive nucleophilic substitution reactions [14]. In the first step, the tertiary amine acts as a nucleophile and displaces the bromine atom from cyanogen bromide, forming a quaternary ammonium salt intermediate. This intermediate then undergoes a second nucleophilic substitution where the bromide ion acts as the leaving group, resulting in the formation of the cyanamide product and an alkyl bromide [14].
While cyanogen bromide was traditionally used as the reagent, modern synthetic chemists have largely replaced it with chloroethyl chloroformate due to safety considerations [14]. This modification maintains the same mechanistic pathway while providing a safer and more practical synthetic procedure. The von Braun reaction mechanism could potentially be applied to modify the piperidine portion of loratadine intermediates or in the synthesis of related antihistamine compounds [14].
The development of efficient catalytic systems for loratadine synthesis has been crucial for improving both the economic viability and environmental sustainability of industrial production processes [15] [16]. Various catalytic approaches have been employed, each offering distinct advantages and facing specific challenges in terms of selectivity, activity, and practical implementation.
Sulfuric acid represents one of the most widely employed catalysts in loratadine synthesis, particularly for the Ritter reaction step [2]. This strong acid catalyst provides high selectivity for amide formation and is readily available at industrial scale. The use of sulfuric acid has been optimized to improve reaction selectivity while reducing energy consumption and by-product formation [2]. However, the corrosive nature of sulfuric acid requires careful handling and specialized equipment, which can increase capital costs for industrial implementation.
Low-valent titanium catalytic systems have emerged as particularly attractive for reductive coupling reactions in loratadine synthesis [8]. These catalysts enable the coupling of 8-chloro-5,6-dihydrobenzo [4] [5]cyclohepta[1,2-b]pyridin-11-one with ethyl 4-oxopiperidine-1-carboxylate under mild conditions [8]. The titanium-mediated process can achieve yields of approximately 90% while operating at room temperature, making it highly energy-efficient [7]. The main limitation is the requirement for inert atmosphere conditions, which adds complexity to the industrial setup.
Polyphosphoric acid combined with phosphorus pentoxide has proven highly effective for cyclization reactions, achieving conversion rates of 83.7-93.1% [6]. This catalytic system facilitates the formation of the tricyclic core structure through a combination of Lewis acid activation and dehydrating capability. While requiring elevated temperatures (175-240°C), this system offers excellent reproducibility and scalability for industrial applications [6].
Recent advances have introduced novel peptide catalysts for asymmetric transformations in loratadine analog synthesis [16]. These catalysts demonstrate remarkable enantioselectivity (up to >99:1 enantiomeric ratio) and represent a significant step toward more sustainable and environmentally friendly synthetic approaches [16]. While still under development, these systems show promise for future applications in pharmaceutical synthesis where stereochemical control is paramount.
Temperature and reaction time optimization represents critical factors in achieving maximum efficiency and yield in loratadine synthesis [7] [17]. The relationship between these parameters is complex and varies significantly depending on the specific synthetic route employed. For most industrial processes, temperatures in the range of 60-75°C have been identified as optimal for the final coupling and substitution reactions [7].
Higher temperatures generally increase reaction rates by providing greater kinetic energy to overcome activation barriers, but excessive temperatures can lead to decreased selectivity and increased formation of unwanted side products [2]. In the polyphosphoric acid cyclization route, elevated temperatures of 175-240°C are necessary to achieve reasonable reaction rates, but careful control is required to prevent decomposition of temperature-sensitive intermediates [6].
Reaction time optimization involves balancing completion of the desired transformation against the accumulation of side products [17]. For the ethyl chloroformate substitution step, optimal reaction times of 1-2 hours at 70-75°C have been determined to provide maximum yields while minimizing by-product formation [7]. Longer reaction times can improve conversion but may also lead to increased impurity levels, particularly in reactions involving heat-sensitive intermediates.
Studies on crystallization dynamics have revealed that temperature control during workup and purification is equally important [17]. Quench-cooling temperatures affect the physical stability of amorphous loratadine forms, with lower quenching temperatures leading to increased crystallization tendencies [18]. This finding has important implications for optimizing purification processes and ensuring consistent product quality.
Solvent selection and optimization plays a crucial role in determining the success of loratadine synthesis, affecting not only reaction yields but also product purity, environmental impact, and economic considerations [19] [20]. The choice of solvent system must balance multiple factors including substrate solubility, reaction mechanism requirements, and downstream processing considerations.
Toluene has emerged as a preferred solvent for many steps in loratadine synthesis, particularly for the final ethyl chloroformate substitution reaction [7]. Its non-polar nature favors the coupling reaction while providing good solubility for both reactants and products. Tetrahydrofuran represents another important solvent choice, particularly for reactions involving organometallic reagents where coordinating solvents are beneficial [21].
For extraction and purification processes, supramolecular solvent-based microextraction techniques have been developed with optimized conditions including specific ratios of decanoic acid, tetrahydrofuran, and pH control [22] [23]. These systems achieve extraction recoveries greater than 92% with detection limits in the range of 0.3-0.4 ng/ml [23].
Biphasic solvent systems have proven particularly effective for certain synthetic steps, such as the cyanation of substituted benzyl halides [5] [21]. These systems typically employ water-immiscible organic solvents combined with aqueous phases containing appropriate reagents and phase-transfer catalysts [21]. The use of tetrabutylammonium halides as phase-transfer catalysts has been shown to significantly improve reaction efficiency in these biphasic systems [21].
The environmental impact of solvent selection has become increasingly important, leading to efforts to replace problematic solvents with more environmentally benign alternatives [24]. For example, the replacement of acetonitrile with ethyl acetate in purification processes has been developed to address both cost and environmental concerns while maintaining product quality [24].
The optimization of catalyst concentrations represents a delicate balance between reaction efficiency, cost considerations, and environmental impact [25]. Studies have shown that catalyst concentrations in the range of 0.1-5.0% by weight typically provide optimal results for most steps in loratadine synthesis [25].
For sulfuric acid-catalyzed Ritter reactions, concentrations must be sufficient to achieve complete protonation of the nitrile substrate while avoiding excessive acid that could lead to side reactions or equipment corrosion [2]. Optimization studies have identified specific concentration ranges that maximize selectivity while minimizing waste generation and processing costs.
In titanium-catalyzed reductive coupling reactions, the catalyst concentration directly affects both the reaction rate and the formation of by-products [8]. Lower concentrations may result in incomplete conversion, while higher concentrations can lead to over-reduction or formation of metallic titanium precipitates that complicate product isolation.
Design of experiment methodologies have been employed to systematically optimize catalyst concentrations alongside other process parameters [25]. These studies have revealed significant interactions between catalyst concentration, temperature, and reaction time, emphasizing the importance of multivariate optimization approaches rather than simple univariate parameter adjustment.
The development of recyclable catalytic systems has become an important focus for industrial applications, where catalyst recovery and reuse can significantly impact process economics [16]. Novel approaches including supported catalysts and heterogeneous systems are being investigated to enable more sustainable production processes while maintaining high activity and selectivity.
The implementation of green chemistry principles in loratadine synthesis has become increasingly important as pharmaceutical companies strive to reduce environmental impact while maintaining production efficiency and product quality [24] [26] [27]. These approaches focus on waste minimization, energy efficiency, safer reagents, and sustainable raw materials.
One significant advancement in sustainable loratadine synthesis involves the development of natural solid dispersion techniques using biodegradable polymers [26] [28]. These methods employ natural polymers such as sodium alginate, hyaluronic acid, and xyloglucan to enhance drug solubility and dissolution rates while avoiding synthetic additives [26]. The solvent evaporation method using these natural polymers has demonstrated excellent yields (up to 99%) with dramatically improved solubility characteristics [28].
Novel green approaches include the development of ultrasonic-assisted precipitation methods and confined liquid impinging jets techniques [29] [27]. The ultrasonic-assisted RESSAS (Rapid Expansion of Supercritical Solution into Aqueous Solution) hybrid method represents a particularly innovative approach that reduces particle size to enhance bioavailability while minimizing the use of organic solvents [27]. This method achieves particle size reduction from 320 nm to as low as 53 nm with significantly improved dissolution rates [29].
The replacement of hazardous solvents with environmentally benign alternatives has been a major focus of green chemistry initiatives [24]. The substitution of acetonitrile with ethyl acetate in purification processes exemplifies this approach, providing a cost-effective and environmentally friendly alternative that results in highly pure loratadine polymorphic form I [24]. This change addresses both the high cost and limited availability of acetonitrile while meeting ICH guidelines for residual solvent limits.
Catalytic system improvements have focused on developing more environmentally sustainable approaches, including the use of recyclable catalysts and the elimination of hazardous reagents [16]. Novel peptide catalysts for asymmetric synthesis represent a particularly promising development, offering high enantioselectivity while avoiding the use of toxic heavy metals or harsh reaction conditions [16].
Process intensification strategies have been implemented to reduce energy consumption and waste generation [19]. Quality by design approaches have been employed to systematically optimize formulation and process parameters, leading to more efficient use of materials and energy while ensuring consistent product quality [19]. These methodologies enable predictive optimization that reduces the need for extensive experimental trials, thereby minimizing waste and development time.
Irritant;Health Hazard;Environmental Hazard